molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4

N-(5-Bromopyridin-2-YL)pivalamide

Cat. No. B179979
Key on ui cas rn: 182344-63-4
M. Wt: 257.13 g/mol
InChI Key: LHJMFFKVXROWOC-UHFFFAOYSA-N
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Patent
US06001856

Procedure details

A solution of N-(5-bromopyridin-2-yl)-2,2-dimethylpropionamide (5.60 g, 21.8 mmol) in acetonitrile (20 ml) and triethylamine (5.49 ml) was treated with palladium acetate (177 mg, 0.8 mmol) and tri-o-tolylphosphine (795 mg, 2.6 mmol). The mixture was placed in a pressure reactor under 130 psig of ethylene pressure and heated at 85° C. for 18 hours. The reaction mixture was cooled, vented, diluted with ethyl acetate and filtered. The ethyl acetate solution was washed sequentially with dilute citric acid, water and brine and then dried over sodium sulfate. The dried solution was filtered and evaporated. Chromatography of the residue on silica gel, eluting with dichloromethane/ethyl acetate (24:1) afforded 3.92 g (88%) of the title product as an oil. 1H NMR (CDCl3): δ=8.21 (m, 2 H); 8.03 (br, 1 H); 7.76 (d of d, 1 H); 6.63 (d of d, 1 H); 5.71 (d, 1 H); 5.25 (d, 1 H); 1.29 (s, 9H). MS (Cl): m/z=205 (M+H+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.[C:15]1(C)C=CC=C[C:16]=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C=C>C(#N)C.C(N(CC)CC)C.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:15]([C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1)=[CH2:16] |f:6.7.8|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
795 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5.49 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
177 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The ethyl acetate solution was washed sequentially with dilute citric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Chromatography of the residue on silica gel, eluting with dichloromethane/ethyl acetate (24:1)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 738.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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